3,4,6-Trichloro-5-(2-methylphenoxy)benzene-1,2-dicarbonitrile
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Overview
Description
3,4,6-Trichloro-5-(2-methylphenoxy)benzene-1,2-dicarbonitrile is a complex organic compound characterized by the presence of multiple chlorine atoms, a phenoxy group, and dicarbonitrile groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-5-(2-methylphenoxy)benzene-1,2-dicarbonitrile typically involves multiple steps, including Friedel-Crafts acylation, nitration, and halogenation reactions. The process begins with the acylation of a benzene derivative, followed by nitration to introduce nitro groups. Subsequent halogenation introduces chlorine atoms at specific positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts, temperature control, and purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,4,6-Trichloro-5-(2-methylphenoxy)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3,4,6-Trichloro-5-(2-methylphenoxy)benzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4,6-Trichloro-5-(2-methylphenoxy)benzene-1,2-dicarbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Trichlorobenzene
- 1,3,5-Trichlorobenzene
- 2,4,6-Trichloroanisole
- 1,2,4-Trichlorobenzene
Uniqueness
3,4,6-Trichloro-5-(2-methylphenoxy)benzene-1,2-dicarbonitrile is unique due to the presence of both phenoxy and dicarbonitrile groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
56266-84-3 |
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Molecular Formula |
C15H7Cl3N2O |
Molecular Weight |
337.6 g/mol |
IUPAC Name |
3,4,6-trichloro-5-(2-methylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C15H7Cl3N2O/c1-8-4-2-3-5-11(8)21-15-13(17)10(7-20)9(6-19)12(16)14(15)18/h2-5H,1H3 |
InChI Key |
APOFCDRLPFHGDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C(=C(C(=C2Cl)Cl)C#N)C#N)Cl |
Origin of Product |
United States |
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